1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

Catalog No.
S12009068
CAS No.
M.F
C20H21ClN2O2S
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)pheny...

Product Name

1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

IUPAC Name

N-[[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C20H21ClN2O2S/c1-2-24-19-10-16(13-23-12-15-5-3-7-22-11-15)9-18(21)20(19)25-14-17-6-4-8-26-17/h3-11,23H,2,12-14H2,1H3

InChI Key

QGJYVFKRKHGRFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3

1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound characterized by its intricate molecular structure, which includes a chloro group, an ethoxy group, a thiophene moiety, and a pyridine derivative. The presence of these functional groups suggests potential for diverse chemical interactions and biological activities. The compound's molecular formula is C₁₉H₃₁ClN₂O₂S, indicating a significant number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its chemical properties.

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing the introduction of different nucleophiles.
  • Esterification: The ethoxy group can be involved in esterification reactions with acids.
  • Aromatic Electrophilic Substitution: The aromatic rings present in the structure can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound to enhance its properties or to synthesize derivatives.

  • Antiviral Properties: Some derivatives have shown inhibitory effects against viral proteases and may be investigated for antiviral applications .
  • Antidepressant Activity: Similar compounds have been explored for their potential as antidepressants through modulation of neurotransmitter systems .
  • Antitumor Activity: Certain structural analogs have demonstrated cytotoxic effects against cancer cell lines.

These activities suggest that this compound could possess pharmacological potential worth exploring.

The synthesis of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine can be approached through several methods:

  • Starting Materials: Synthesis typically begins with commercially available precursors such as 3-chloro-5-ethoxyphenol and thiophenes.
  • Key Reactions:
    • Alkylation: The introduction of the pyridinylmethyl group can be achieved through alkylation of an amine.
    • Coupling Reactions: Cross-coupling methods like Suzuki or Sonogashira reactions can be employed to connect the thiophene moiety to the aromatic ring.
    • Final Assembly: The final assembly involves coupling intermediates to form the complete structure.

This synthetic pathway allows for the modification of various functional groups to optimize biological activity.

1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine may find applications in:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery targeting neurological disorders or viral infections.
  • Material Science: Due to its unique structure, it could be investigated for applications in organic electronics or photonic devices.

Several compounds share structural similarities with 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
Compound AContains a chloro group and an amineAntiviral properties
Compound BEthoxy substituent on an aromatic ringAntidepressant activity
Compound CThiophene ring attached to an aromatic systemAntitumor effects

Uniqueness

The uniqueness of 1-[3-chloro-5-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine lies in its combination of:

  • Multiple Functional Groups: The presence of both chloro and ethoxy groups alongside a thiophene moiety provides diverse reactivity options.
  • Pyridine Derivative: The incorporation of a pyridine ring enhances potential interactions with biological targets.

This multifaceted structure positions it as a candidate for further research in medicinal chemistry and related fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

388.1012268 g/mol

Monoisotopic Mass

388.1012268 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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